N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxynaphthalene-2-carboxamide
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Overview
Description
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxynaphthalene-2-carboxamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a chloro-substituted phenyl ring, and a methoxynaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxynaphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-2-(trifluoromethyl)phenyl isocyanate with 3-methoxynaphthalene-2-carboxylic acid under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at temperatures ranging from 20°C to 60°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxynaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
- 4-chloro-2-(trifluoromethyl)phenyl isocyanate
- 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide
Uniqueness
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxynaphthalene-2-carboxamide is unique due to its combination of a trifluoromethyl group and a methoxynaphthalene moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3NO2/c1-26-17-9-12-5-3-2-4-11(12)8-14(17)18(25)24-16-7-6-13(20)10-15(16)19(21,22)23/h2-10H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMAZBXRXNCFIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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